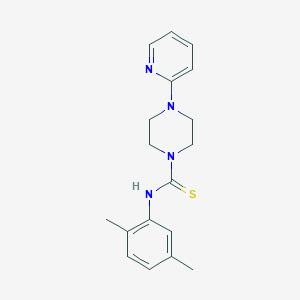
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide, also known as TFB, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TFB has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is not fully understood yet. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to interact with various receptors and ion channels in the nervous system, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess potent anti-inflammatory, analgesic, and antitumor activities. Moreover, this compound has been found to modulate the release of neurotransmitters and neuropeptides, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to have a protective effect against oxidative stress and neurotoxicity.
実験室実験の利点と制限
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has several advantages as a research tool. It is readily available and relatively inexpensive. Moreover, this compound is stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations as well. This compound is highly reactive and can undergo various chemical transformations, which may complicate its use in certain experiments. Additionally, this compound may exhibit some toxicity and should be handled with care.
将来の方向性
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has great potential for future research in various fields. Some of the possible directions include:
1. Development of novel this compound-based drugs and pharmaceuticals with improved efficacy and safety profiles.
2. Investigation of the molecular mechanism of this compound's action and identification of its molecular targets.
3. Exploration of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
4. Investigation of the effect of this compound on the gut microbiome and its potential use in the treatment of gut-related disorders.
5. Development of new synthetic methodologies for the preparation of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a versatile and important research tool that has found applications in various fields of science. Its potential applications in drug discovery, biochemistry, and pharmacology make it a valuable compound for future research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of this compound's properties and potential applications.
合成法
The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves the reaction between 4-methoxybenzylamine and 2,2,2-trifluoroacetyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds smoothly under mild conditions and yields this compound in high purity.
科学的研究の応用
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has been extensively used in scientific research as a versatile building block for the synthesis of various bioactive compounds. It has been employed in the development of novel drugs and pharmaceuticals, such as anti-inflammatory agents, analgesics, and antitumor agents. Moreover, this compound has been utilized as a key intermediate in the synthesis of complex natural products and biologically active molecules.
特性
IUPAC Name |
2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFQVUUDXQXNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)


![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)



